molecular formula C18H21ClN2OS B2888881 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea CAS No. 337920-40-8

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea

Cat. No.: B2888881
CAS No.: 337920-40-8
M. Wt: 348.89
InChI Key: RSJMUONBABYIPZ-UHFFFAOYSA-N
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Description

N-{2-[(4-Chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea is a synthetic urea derivative characterized by a 4-chlorobenzylsulfanyl group attached to a 2-methylpropyl chain and a phenylurea moiety. Its structural uniqueness lies in the combination of a sulfur-containing alkyl chain and aromatic substituents, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

1-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c1-18(2,23-12-14-8-10-15(19)11-9-14)13-20-17(22)21-16-6-4-3-5-7-16/h3-11H,12-13H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJMUONBABYIPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)NC1=CC=CC=C1)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea typically involves the reaction of 2-[(4-chlorobenzyl)sulfanyl]-2-methylpropan-1-amine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at a temperature range of 0°C to 25°C. The reaction mixture is then stirred for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions. The process may involve the use of continuous flow reactors or batch reactors to optimize production efficiency. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the sulfanyl group to a sulfoxide or sulfone.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of sulfoxides or sulfones.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of substituted ureas or other derivatives.

Scientific Research Applications

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound may serve as a probe or inhibitor in biochemical studies to investigate enzyme activities or protein interactions.

  • Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: The compound can be utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea can be compared with other similar compounds, such as N-phenylurea derivatives and sulfanyl-containing ureas. These compounds share structural similarities but may differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the chlorobenzyl sulfanyl group and the phenyl group, which may confer distinct properties and applications.

Comparison with Similar Compounds

Structural Features and Substituent Effects

A comparative analysis of key structural analogs is provided below:

Compound Name Core Structure Key Substituents Molecular Weight Applications
N-{2-[(4-Chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea Urea 4-Chlorobenzylsulfanyl, 2-methylpropyl, phenyl ~350–370 (estimated) Potential agrochemical/enzyme inhibitor
Forchlorfenuron (N-(2-chloro-4-pyridinyl)-N'-phenylurea) Urea 2-Chloro-4-pyridinyl, phenyl 247.7 Plant growth regulator (cytokinin)
Siduron (N-(2-methylcyclohexyl)-N'-phenylurea) Urea 2-Methylcyclohexyl, phenyl 232.3 Herbicide
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)anilino]pyrimidine-5-carbonitrile Pyrimidine 4-Chlorobenzylsulfanyl, 2-methylpropyl, CF3-phenyl 432.9 (reported) Chemotherapeutic candidate (DNA synthesis inhibition)

Key Observations :

  • Sulfur vs. This may enhance membrane permeability or alter enzyme-binding kinetics .
  • Aromatic vs.
  • Hybrid Structures : The pyrimidine-based analog in shares the 4-chlorobenzylsulfanyl and 2-methylpropyl groups but differs in core structure, highlighting how scaffold variation (urea vs. pyrimidine) dictates biological roles (enzyme inhibition vs. cytokinin activity).

Physicochemical Properties

  • Solubility: The sulfanyl group in the target compound may reduce water solubility compared to forchlorfenuron (which has a polar pyridinyl group).
  • Crystal Packing : Structural analogs like the pyrimidine derivative in form hydrogen-bonded networks (e.g., N—H⋯N interactions). The target compound’s urea group could similarly stabilize crystal lattices, impacting formulation stability.

Biological Activity

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-N'-phenylurea is a synthetic compound that exhibits diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H21ClN2OS
  • Molar Mass : 348.89 g/mol
  • CAS Number : 337920-40-8
  • Boiling Point : Approximately 469.6 °C (predicted)
  • Density : 1.228 g/cm³ (predicted)
  • pKa : 12.26 (predicted)

The compound features a urea group linked to a phenyl and a 2-methylpropyl group, with a (4-chlorobenzyl)sulfanyl substituent that may influence its biological activity .

Anticancer Activity

Research suggests that derivatives of urea compounds often exhibit anticancer properties. For instance, similar sulfanyl-containing ureas have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of the chlorobenzyl group may enhance lipophilicity, potentially improving cellular uptake .

Anticonvulsant Properties

Compounds with similar structural motifs have demonstrated anticonvulsant effects in animal models. The mechanism often involves modulation of ion channels or neurotransmitter systems, which may also apply to this compound . The structure-activity relationship indicates that electron-withdrawing groups can enhance anticonvulsant activity .

Research Findings and Case Studies

StudyFocusFindings
Lee et al., 2014Anticonvulsant ActivityInvestigated similar N-benzyl derivatives; found significant anticonvulsant effects with specific substitutions enhancing efficacy .
Chemical Synthesis ReportsSynthesis MethodsDescribed effective synthesis routes involving reaction conditions conducive to producing high yields of urea derivatives .
Pharmacological ReviewsBiological ApplicationsHighlighted the potential use of sulfanyl ureas as probes in biochemical studies and their role in drug development .

Potential Therapeutic Applications

  • Cancer Treatment : Given its structural similarity to known anticancer agents, further investigation into its efficacy against various cancer cell lines is warranted.
  • Neurological Disorders : The potential anticonvulsant properties suggest applications in treating epilepsy and other seizure disorders.
  • Biochemical Probes : Its unique structure may allow it to serve as a tool for studying enzyme interactions or as an inhibitor in biochemical pathways.

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